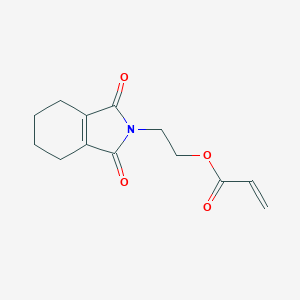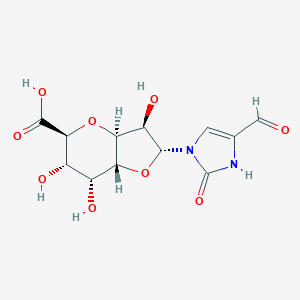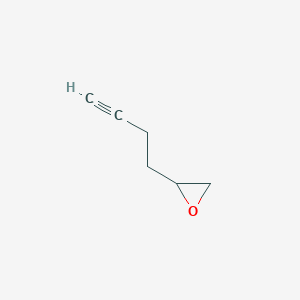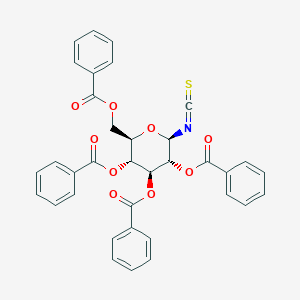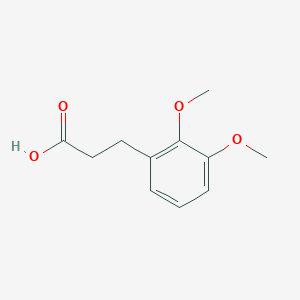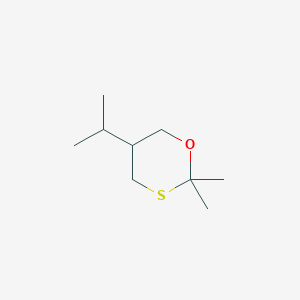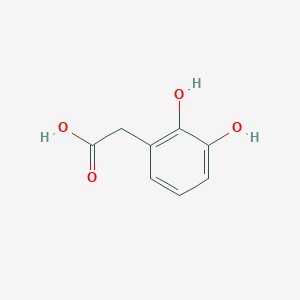
2-(2,3-Dihydroxyphenyl)acetic acid
Vue d'ensemble
Description
2-(2,3-Dihydroxyphenyl)acetic acid, also known as 2,3-dihydroxyphenylacetic acid, is a compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 g/mol . This compound belongs to the class of organic compounds known as catechols, which are compounds containing a 1,2-benzenediol moiety .
Molecular Structure Analysis
The IUPAC name of 2-(2,3-Dihydroxyphenyl)acetic acid is 2-(2,3-dihydroxyphenyl)acetic acid . The InChI is InChI=1S/C8H8O4/c9-6-3-1-2-5 (8 (6)12)4-7 (10)11/h1-3,9,12H,4H2, (H,10,11) . The Canonical SMILES is C1=CC (=C (C (=C1)O)O)CC (=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Dihydroxyphenyl)acetic acid include a molecular weight of 168.15 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass is 168.04225873 g/mol, and the Monoisotopic Mass is 168.04225873 g/mol .Applications De Recherche Scientifique
Antioxidant Research
- Field : Biochemistry
- Application : “2-(2,3-Dihydroxyphenyl)acetic acid” is related to Caffeic Acid Phenethyl Ester (CAPE), a bioactive component isolated from propolis. A series of CAPE analogues was synthesized and their antiradical/antioxidant effects analyzed .
- Method : The synthesis involved the creation of phenethyl and phenpropyl esters of caffeic acid, 3-(3,4-dihydroxyphenyl) propanoic acid 2-(3,4-dihydroxyphenyl) acetic acid, and 3,4-dihydroxybenzoic acid .
- Results : The study evaluated the effect of the presence of the double bond and of the conjugated system on the antioxidant effect. The analogues obtained from 2-(3,4-dihydroxyphenyl)acetic acid allowed the evaluation of the effect of the presence of two carbons between the carbonyl and aromatic system .
Metabolite of Dopamine
- Field : Neurochemistry
- Application : “2-(2,3-Dihydroxyphenyl)acetic acid” is a major metabolite of dopamine (DA) .
- Method : The voltammetric reduction of DOPAC has been studied at a glassy carbon electrode modified with single-wall carbon nanotubes (SWNTs). Semi-automatic fluorometric assay technique for DOPAC has been reported .
- Results : The results of these studies were not provided in the source .
Metabolism of Tyrosine and Phenylalanine
- Field : Biochemistry
- Application : “2-(2,3-Dihydroxyphenyl)acetic acid” is an intermediate in the metabolism of tyrosine and phenylalanine .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of these studies were not provided in the source .
Inhibition of Seed Germination and Growth
- Field : Plant Biology
- Application : Curvulinic acid, a fungal metabolite originally isolated from C. siddiqui, is related to “2-(2,3-Dihydroxyphenyl)acetic acid”. It inhibits C. bursa-pastoris seed germination, root growth, and shoot growth .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : When used at a concentration of 600 μg/ml, curvulinic acid inhibited seed germination, root growth, and shoot growth by 73.3%, 73.5%, and 66.7%, respectively .
Neurotransmitter Metabolism
- Field : Neurochemistry
- Application : “2-(2,3-Dihydroxyphenyl)acetic acid” is a metabolite of the neurotransmitter dopamine. Dopamine can be metabolized into one of three substances. One such substance is DOPAC .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of these studies were not provided in the source .
Therapeutic Effects in Neuronal Injury
- Field : Neurology
- Application : “(S)-DHPG”, a compound related to “2-(2,3-Dihydroxyphenyl)acetic acid”, has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of these studies were not provided in the source .
Oxidation by Hydrogen Peroxide
- Field : Biochemistry
- Application : DOPAC can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites which destroy dopamine storage vesicles in the substantia nigra .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : This may contribute to the failure of levodopa treatment of Parkinson’s disease .
Found in Eucalyptus Globulus Bark
- Field : Plant Biology
- Application : DOPAC can also be found in the bark of Eucalyptus globulus .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of these studies were not provided in the source .
Synthesized from 4-Hydroxyphenylacetic Acid
- Field : Biochemistry
- Application : DOPAC has been synthesized (52% yield) from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of these studies were not provided in the source .
Preparation of Mo (VI) Complexes
- Field : Inorganic Chemistry
- Application : 3,4-Dihydroxyphenylacetic acid may be employed as a ligand in the preparation of Mo (VI) complexes .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of these studies were not provided in the source .
Orientations Futures
There are several studies related to 2-(2,3-Dihydroxyphenyl)acetic acid. For instance, one study evaluated the activity of a related compound, curvulinic acid, on seed germination and seedling growth . Another study discussed the metabolomic profiles of A-type procyanidin dimer and trimer with gut microbiota in vitro .
Propriétés
IUPAC Name |
2-(2,3-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGFEVKJCGTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020061 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroxyphenyl)acetic acid | |
CAS RN |
19988-45-5 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



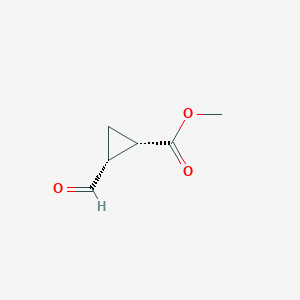
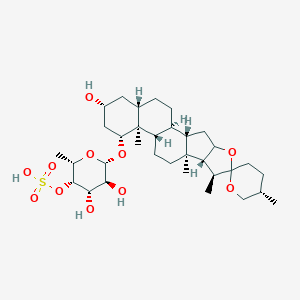
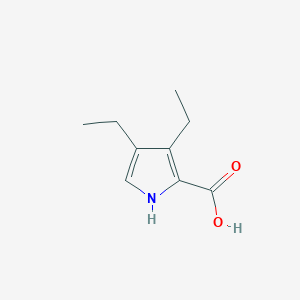
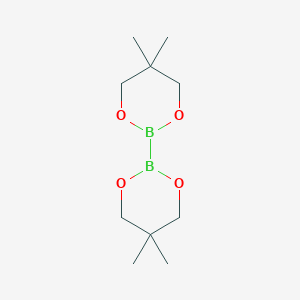
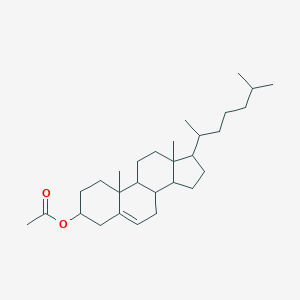
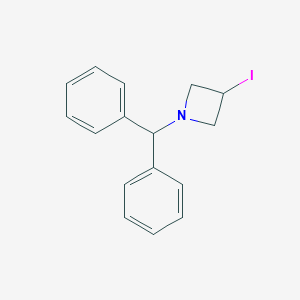
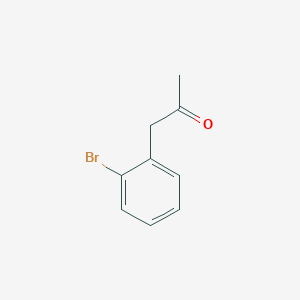
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
